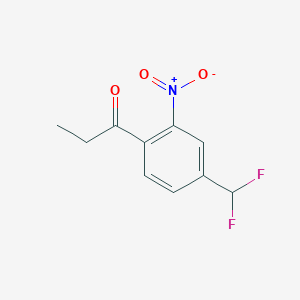![molecular formula C19H36BNO4Sn B14050864 (E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14050864.png)
(E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(Tributyltin)vinylboronic acid MIDA ester: is a chemical compound with the empirical formula C19H36BNO4Sn and a molecular weight of 472.01 g/mol . This compound is a derivative of vinylboronic acid, where the boronic acid group is protected by a MIDA (N-methyliminodiacetic acid) ester, and the vinyl group is substituted with a tributyltin moiety. The compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Tributyltin)vinylboronic acid MIDA ester typically involves the following steps:
Formation of Vinylboronic Acid: The initial step involves the synthesis of vinylboronic acid, which can be achieved through hydroboration of acetylene followed by oxidation.
Protection with MIDA Ester: The vinylboronic acid is then protected using N-methyliminodiacetic acid (MIDA) to form the MIDA ester.
Substitution with Tributyltin: The final step involves the substitution of the vinyl group with a tributyltin moiety.
Industrial Production Methods: Industrial production of trans-2-(Tributyltin)vinylboronic acid MIDA ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The tributyltin moiety can undergo oxidation and reduction reactions, which can be utilized to modify the compound’s properties.
Substitution Reactions:
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry:
Organic Synthesis: trans-2-(Tributyltin)vinylboronic acid MIDA ester is widely used in organic synthesis for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Polymer Science: The compound is used in the synthesis of conjugated polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of biologically active molecules and potential drug candidates.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various substrates.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Agrochemicals: It is used in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of trans-2-(Tributyltin)vinylboronic acid MIDA ester involves its participation in Suzuki-Miyaura cross-coupling reactions. The MIDA ester protects the boronic acid group, preventing premature reactions and allowing for controlled release of the reactive boronic acid under mild conditions . The tributyltin moiety enhances the compound’s stability and reactivity, facilitating efficient cross-coupling reactions .
Comparison with Similar Compounds
trans-2-Bromovinylboronic acid MIDA ester: This compound is similar in structure but contains a bromine atom instead of the tributyltin moiety.
trans-2-(Pinacol boronate)vinylboronic acid MIDA ester: This compound has a pinacol boronate group instead of the tributyltin moiety.
Vinylboronic acid MIDA ester: This is the simplest form without any additional substituents on the vinyl group.
Uniqueness: trans-2-(Tributyltin)vinylboronic acid MIDA ester is unique due to the presence of the tributyltin moiety, which enhances its stability and reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis and material science .
Properties
Molecular Formula |
C19H36BNO4Sn |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
5-methyl-1-[(E)-2-tributylstannylethenyl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C7H9BNO4.3C4H9.Sn/c1-3-8-9(2,4-6(10)12-8)5-7(11)13-8;3*1-3-4-2;/h1,3H,4-5H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
LXVIWBYGSJGGOH-UHFFFAOYSA-N |
Isomeric SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)/C=C/[Sn](CCCC)(CCCC)CCCC |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=C[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















